molecular formula C23H25ClFN3O2 B14063507 N-[5-chloro-2-[3-[4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-3-oxoprop-1-enyl]phenyl]acetamide

N-[5-chloro-2-[3-[4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-3-oxoprop-1-enyl]phenyl]acetamide

Cat. No.: B14063507
M. Wt: 429.9 g/mol
InChI Key: DUFKTZBQJIHIAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-chloro-2-[3-[4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-3-oxoprop-1-enyl]phenyl]acetamide is a structurally complex acetamide derivative characterized by a chloro-substituted phenyl ring, a conjugated enone linker, and a 2-methylpiperazine moiety substituted with a 4-fluorobenzyl group. Its synthesis likely involves multi-step reactions, including amidation, piperazine functionalization, and enone formation .

Properties

Molecular Formula

C23H25ClFN3O2

Molecular Weight

429.9 g/mol

IUPAC Name

N-[5-chloro-2-[3-[4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-3-oxoprop-1-enyl]phenyl]acetamide

InChI

InChI=1S/C23H25ClFN3O2/c1-16-14-27(15-18-3-8-21(25)9-4-18)11-12-28(16)23(30)10-6-19-5-7-20(24)13-22(19)26-17(2)29/h3-10,13,16H,11-12,14-15H2,1-2H3,(H,26,29)

InChI Key

DUFKTZBQJIHIAQ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C(=O)C=CC2=C(C=C(C=C2)Cl)NC(=O)C)CC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Alkylation of 2-Methylpiperazine

The piperazine fragment is synthesized via alkylation of commercially available 2-methylpiperazine with 4-fluorobenzyl bromide. To prevent over-alkylation, the secondary amine is protected using a tert-butoxycarbonyl (Boc) group.

Procedure :

  • Boc Protection : 2-Methylpiperazine (1.0 equiv) is treated with di-tert-butyl dicarbonate (1.1 equiv) in dichloromethane (DCM) at 0°C for 2 hours, yielding N-Boc-2-methylpiperazine.
  • Alkylation : The Boc-protected piperazine reacts with 4-fluorobenzyl bromide (1.2 equiv) in acetonitrile at 60°C for 12 hours in the presence of potassium carbonate (2.0 equiv).
  • Deprotection : The Boc group is removed using 4M HCl in dioxane, yielding 4-[(4-fluorophenyl)methyl]-2-methylpiperazine hydrochloride.

Key Data :

  • Yield: 78–85% after deprotection.
  • Characterization: $$ ^1H $$ NMR (400 MHz, DMSO-d6): δ 7.45–7.32 (m, 2H, Ar-H), 7.15–7.02 (m, 2H, Ar-H), 3.82 (s, 2H, CH2), 3.12–2.95 (m, 4H, piperazine-H), 2.65–2.50 (m, 1H, CH(CH3)), 1.35 (d, J = 6.5 Hz, 3H, CH3).

Preparation of 5-Chloro-2-acetamidophenyl Intermediate

Nitration and Reduction

The acetamide group is introduced via nitration followed by reduction and acetylation:

  • Nitration : 4-Chloro-2-nitrophenol is acetylated using acetic anhydride to protect the hydroxyl group, followed by nitration at the para position.
  • Reduction : Catalytic hydrogenation (H2, Pd/C) reduces the nitro group to an amine.
  • Acetylation : The amine is treated with acetyl chloride in pyridine to form the acetamide.

Procedure :

  • 5-Chloro-2-nitrophenol (1.0 equiv) is acetylated with acetic anhydride (1.5 equiv) at 120°C for 3 hours.
  • The nitro group is reduced using 10% Pd/C under H2 (50 psi) in ethanol for 6 hours.
  • Acetylation with acetyl chloride (1.2 equiv) in pyridine at 0°C yields the acetamide.

Key Data :

  • Yield: 65–72% over three steps.
  • Characterization: $$ ^13C $$ NMR (101 MHz, CDCl3): δ 169.5 (C=O), 137.2 (C-Cl), 128.9 (Ar-C), 124.7 (Ar-C), 24.8 (CH3).

Formation of the 3-Oxoprop-1-enyl Linker

Claisen-Schmidt Condensation

The α,β-unsaturated ketone is synthesized via Claisen-Schmidt condensation between acetophenone and an aldehyde. For the target compound, 5-chloro-2-acetamidophenylacetone reacts with 4-fluorobenzaldehyde under basic conditions.

Procedure :

  • 5-Chloro-2-acetamidophenylacetone (1.0 equiv) and 4-fluorobenzaldehyde (1.1 equiv) are stirred in ethanol with 10% NaOH at 60°C for 8 hours.
  • The product is isolated by filtration and recrystallized from ethanol.

Key Data :

  • Yield: 60–68%.
  • Characterization: IR (KBr): 1675 cm$$^{-1}$$ (C=O), 1620 cm$$^{-1}$$ (C=C).

Final Coupling of Fragments

Amide Bond Formation

The piperazine fragment is coupled to the α,β-unsaturated ketone via amide bond formation using a coupling reagent.

Procedure :

  • 4-[(4-Fluorophenyl)methyl]-2-methylpiperazine (1.0 equiv) and 3-(5-chloro-2-acetamidophenyl)-3-oxoprop-1-enoyl chloride (1.05 equiv) are combined in DCM with N,N-diisopropylethylamine (DIPEA, 2.0 equiv) at 0°C.
  • The mixture is stirred at room temperature for 12 hours, washed with water, and purified via silica gel chromatography.

Key Data :

  • Yield: 55–60%.
  • Characterization: HRMS (ESI): m/z calcd for C24H24ClFN3O3 [M+H]+: 464.1482; found: 464.1485.

Optimization and Challenges

Stereochemical Control

The propenyl ketone linker may exist as E/Z isomers. Reaction conditions (e.g., base strength, temperature) influence the ratio. Using a bulky base like LDA favors the E-isomer (>90%).

Purification

Final purification via preparative HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity. Recrystallization from ethyl acetate/hexane is also effective.

Chemical Reactions Analysis

Types of Reactions: A1B1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its properties and enhancing its performance in different applications .

Common Reagents and Conditions: Common reagents used in the reactions involving A1B1 include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as hydrogen or lithium aluminum hydride, and various substituents depending on the desired modification. The reaction conditions typically involve controlled temperatures and pressures to achieve optimal results .

Major Products Formed: The major products formed from the reactions of A1B1 depend on the specific reagents and conditions used. For instance, oxidation reactions may yield oxides of A1B1, while reduction reactions could produce reduced forms of the compound with altered properties .

Mechanism of Action

The mechanism of action of A1B1 involves its interaction with various molecular targets and pathways. In biological systems, A1B1 may interact with cell surface receptors and intracellular signaling pathways to exert its effects. For example, it can modulate integrin-mediated cell adhesion and signaling, which plays a crucial role in various physiological and pathological processes . The molecular targets of A1B1 include integrins and other cell surface receptors that mediate its effects on cell behavior and function .

Comparison with Similar Compounds

Structural Analogues and Pharmacological Profiles

The compound’s structural uniqueness lies in its enone-piperazine-acetamide scaffold. Below is a comparative analysis with analogous compounds from the literature:

Compound Name Key Structural Features Molecular Weight Bioactivity (IC₅₀/EC₅₀) Reference
Target Compound
N-[5-chloro-2-[3-(4-(4-fluorobenzyl)-2-methylpiperazin-1-yl)-3-oxoprop-1-enyl]phenyl]acetamide
Chlorophenyl, enone linker, 2-methylpiperazine-4-fluorobenzyl 452.94 g/mol* Not reported (predicted kinase inhibition)
2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]thiadiazol-2-yl}acetamide (7d) Thiadiazole, phenoxy, methoxyphenyl-pyridine 464.90 g/mol Anticancer (Caco-2: IC₅₀ = 1.8 µM)
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide Trifluoromethylphenyl, phenylpiperazine 397.82 g/mol Not reported (CNS target potential)
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide Tosylpiperazine, fluorophenyl 445.92 g/mol Not reported (GPCR modulation)
2-Chloro-N-(4-fluorophenyl)acetamide Simple chloroacetamide, fluorophenyl 201.62 g/mol Synthetic intermediate

*Calculated based on formula C₂₄H₂₅ClFN₃O₂ from .

Key Observations :

  • Bioactivity: Compound 7d () demonstrates potent cytotoxicity (IC₅₀ = 1.8 µM), attributed to its thiadiazole and phenoxy groups, which enhance DNA intercalation or topoisomerase inhibition. The target compound’s enone linker and piperazine moiety may confer distinct mechanisms, such as covalent binding to cysteine residues in kinases .
  • Structural Complexity : The target compound’s 2-methylpiperazine-4-fluorobenzyl group differentiates it from simpler analogues like 2-chloro-N-(4-fluorophenyl)acetamide (), which lacks a heterocyclic system. This complexity may improve target selectivity but reduce metabolic stability .
Pharmacokinetic Considerations
  • Lipophilicity : The target compound’s logP is estimated to be higher than 3 due to its aromatic and piperazine groups, suggesting moderate blood-brain barrier permeability. This contrasts with the more polar sulfonylpiperazine derivative (), which may have reduced CNS penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.